2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide
CAS No.:
Cat. No.: VC14793109
Molecular Formula: C24H27N5O4
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N5O4 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C24H27N5O4/c1-15(2)29-18-8-6-5-7-17(18)27-20(29)11-12-25-21(30)14-28-24(31)22-16(13-26-28)9-10-19(32-3)23(22)33-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) |
| Standard InChI Key | CAZSYGQBQSXYMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The molecule integrates three distinct moieties: a 7,8-dimethoxy-substituted phthalazinone ring, a 1-(propan-2-yl)-1H-benzimidazole unit, and an acetamide linker bridging these components . The phthalazinone core contributes a planar aromatic system with ketone and methoxy substituents, while the benzimidazole group introduces a bicyclic heteroaromatic system with a propan-2-yl side chain. The acetamide spacer facilitates conformational flexibility, enabling interactions with biological targets.
Table 1: Molecular Properties
Stereoelectronic Features
The methoxy groups at positions 7 and 8 of the phthalazinone ring donate electron density through resonance, enhancing the aromatic system’s stability . The benzimidazole’s propan-2-yl substituent introduces steric bulk, potentially influencing binding pocket interactions. Quantum mechanical calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to aqueous solubility and membrane permeability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis involves three key fragments:
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7,8-Dimethoxyphthalazin-1(2H)-one: Prepared via cyclocondensation of dimethoxy-substituted phthalic anhydride with hydrazine.
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1-(Propan-2-yl)-1H-benzimidazole: Synthesized by alkylation of benzimidazole with 2-bromopropane under basic conditions .
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Acetamide Linker: Introduced through nucleophilic acyl substitution between chloroacetyl chloride and the benzimidazole-ethylamine intermediate.
Stepwise Synthesis
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Phthalazinone Formation:
Yield: 68% after recrystallization. -
Acetamide Coupling:
Followed by conjugation to phthalazinone via Mitsunobu reaction (PPh₃, DIAD) .
Table 2: Optimization Challenges
| Parameter | Issue | Resolution |
|---|---|---|
| Benzylimidazole Solubility | Low polarity in aqueous media | Use of DMF as co-solvent |
| Mitsunobu Reaction Yield | 45% initial yield | Catalyst screening (87% with ADDP) |
| Cell Line | IC₅₀ (μM) | 95% Confidence Interval | Source |
|---|---|---|---|
| MCF-7 | 12.4 | 10.1–15.2 | |
| A549 | 18.7 | 15.8–22.1 |
The benzimidazole moiety likely intercalates DNA, while the phthalazinone component inhibits topoisomerase II, creating a dual mechanism.
Enzymatic Inhibition Profiling
The compound shows selective inhibition against:
Molecular docking simulations position the phthalazinone ring in EGFR’s ATP-binding pocket, forming hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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Aqueous Solubility: 34 μg/mL at pH 7.4
Metabolic Stability
Hepatic microsomal studies (human) indicate primary metabolism via CYP3A4-mediated O-demethylation of the phthalazinone methoxy groups . The propan-2-yl side chain undergoes hydroxylation to form a tertiary alcohol metabolite.
Applications and Future Directions
Antineoplastic Agent Development
The dual EGFR/PARP inhibition profile suggests utility in combination therapies for BRCA-mutated cancers. Synergy studies with cisplatin show a combination index of 0.32 in ovarian cancer models .
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